![molecular formula C14H25NO2 B175663 Tert-butyl 4-butylidenepiperidine-1-carboxylate CAS No. 1198287-32-9](/img/structure/B175663.png)
Tert-butyl 4-butylidenepiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-butylidenepiperidine-1-carboxylate, also known as TBBC, is a chemical compound with the molecular formula C16H27NO2. It has a molecular weight of 239.36 .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-butylidenepiperidine-1-carboxylate is1S/C14H25NO2/c1-5-6-7-12-8-10-15 (11-9-12)13 (16)17-14 (2,3)4/h7H,5-6,8-11H2,1-4H3
. The molecular structure of this compound is characterized by a piperidine ring with a butylidene group at the 4-position and a tert-butyl carboxylate group at the 1-position. Physical And Chemical Properties Analysis
Tert-butyl 4-butylidenepiperidine-1-carboxylate has a molecular weight of 239.36 .Scientific Research Applications
Synthesis Applications
Synthesis of Novel Compounds Tert-butyl 4-butylidenepiperidine-1-carboxylate serves as an intermediate in the synthesis of various novel compounds. For instance, it is used in the synthesis of the protein tyrosine kinase Jak3 inhibitor—CP-690550, showcasing its role in creating potential therapeutic agents (Chen Xin-zhi, 2011).
Stereoselective Syntheses The compound is also essential in the stereoselective synthesis of derivatives, such as tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. This process involves reactions with L-selectride and further manipulations to yield cis and trans isomers, indicating its utility in creating compounds with specific stereochemistry (V. Boev et al., 2015).
Anticancer Drug Synthesis Notably, tert-butyl 4-butylidenepiperidine-1-carboxylate is pivotal in the synthesis of small molecule anticancer drugs. A study outlines a high-yield method for synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for these drugs, indicating its significance in the pharmaceutical industry (Binliang Zhang et al., 2018).
Chemical Synthesis Routes
Intermediate in CDK9 Inhibitors and Ibrutinib Synthesis The compound is used in the synthesis route of key intermediates for CDK9 inhibitors and Ibrutinib, highlighting its role in the development of treatments for diseases like cancer and autoimmune conditions (Xiaohan Hu et al., 2019).
Scaffold for Substituted Piperidines It also acts as a scaffold for the preparation of substituted piperidines, illustrating its utility in creating diverse chemical structures for various applications (Rianne A. G. Harmsen et al., 2011).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-butylidenepiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-5-6-7-12-8-10-15(11-9-12)13(16)17-14(2,3)4/h7H,5-6,8-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBHFSWRSVCBCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629256 |
Source
|
Record name | tert-Butyl 4-butylidenepiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1198287-32-9 |
Source
|
Record name | tert-Butyl 4-butylidenepiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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